molecular formula C10H19Cl2N3 B2947502 3-(2-Cyclobutylimidazol-1-yl)propan-1-amine;dihydrochloride CAS No. 2241130-84-5

3-(2-Cyclobutylimidazol-1-yl)propan-1-amine;dihydrochloride

Cat. No. B2947502
M. Wt: 252.18
InChI Key: CGBDOEKRKAOIPC-UHFFFAOYSA-N
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Description

This compound is a derivative of imidazole, which is a heterocyclic organic compound. Imidazole derivatives have been used in the synthesis of potential drug candidates and as a negative control in biochemical assays .


Synthesis Analysis

While specific synthesis methods for this compound are not available, imidazole derivatives are often synthesized through condensation reactions of aldehydes or ketones with amidines .


Molecular Structure Analysis

The compound contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. It also has a cyclobutyl group, which is a four-membered cyclic alkane, and a propylamine group, which is a three-carbon chain with an amine functional group .


Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions. For example, they can undergo N-alkylation and N-acylation reactions. They can also participate in cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, imidazole derivatives are stable compounds that can form hydrogen bonds, which could influence their solubility and reactivity .

Future Directions

The future research directions would depend on the specific properties and potential applications of this compound. Given the wide range of biological activities exhibited by imidazole derivatives, this compound could be explored for potential pharmaceutical applications .

properties

IUPAC Name

3-(2-cyclobutylimidazol-1-yl)propan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3.2ClH/c11-5-2-7-13-8-6-12-10(13)9-3-1-4-9;;/h6,8-9H,1-5,7,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBDOEKRKAOIPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC=CN2CCCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Cyclobutylimidazol-1-yl)propan-1-amine;dihydrochloride

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